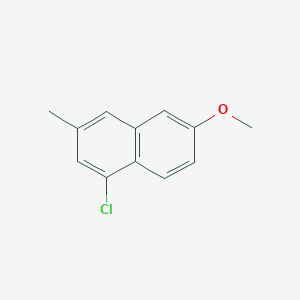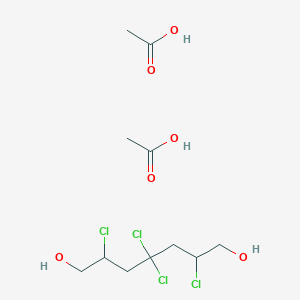
Acetic acid;2,4,4,6-tetrachloroheptane-1,7-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;2,4,4,6-tetrachloroheptane-1,7-diol is a compound that combines the properties of acetic acid and a tetrachlorinated heptane diol Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,4,4,6-tetrachloroheptane-1,7-diol typically involves multiple steps:
Hydroxylation: The addition of hydroxyl groups can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in the presence of a co-oxidant.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced analytical techniques would be essential for monitoring and controlling the reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO₃) or potassium dichromate (K₂Cr₂O₇).
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃) in acetic acid, potassium dichromate (K₂Cr₂O₇) in sulfuric acid.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether, hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) in water, ammonia (NH₃) in ethanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted heptane derivatives.
Wissenschaftliche Forschungsanwendungen
Biology: Studied for its potential antimicrobial properties due to the presence of chlorine atoms.
Medicine: Investigated for its potential use as an antiseptic or disinfectant.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of acetic acid;2,4,4,6-tetrachloroheptane-1,7-diol involves its interaction with biological molecules through its chlorine and hydroxyl groups. The chlorine atoms can act as electrophiles, reacting with nucleophilic sites on proteins and DNA, leading to antimicrobial effects. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,4,6-Tetrachloroheptane-1,7-diol: Lacks the acetic acid moiety, potentially less acidic.
Acetic acid;2,4,4,6-tetrachloroheptane-1,7-diol: Contains both acetic acid and tetrachlorinated heptane diol components, offering unique chemical properties.
Uniqueness
This compound is unique due to the combination of acetic acid and tetrachlorinated heptane diol, providing both acidic and chlorinated functionalities
Eigenschaften
CAS-Nummer |
132775-20-3 |
|---|---|
Molekularformel |
C11H20Cl4O6 |
Molekulargewicht |
390.1 g/mol |
IUPAC-Name |
acetic acid;2,4,4,6-tetrachloroheptane-1,7-diol |
InChI |
InChI=1S/C7H12Cl4O2.2C2H4O2/c8-5(3-12)1-7(10,11)2-6(9)4-13;2*1-2(3)4/h5-6,12-13H,1-4H2;2*1H3,(H,3,4) |
InChI-Schlüssel |
UPQDLVPDMXLJBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.C(C(CO)Cl)C(CC(CO)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


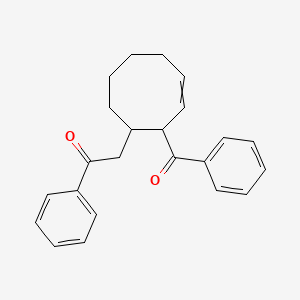
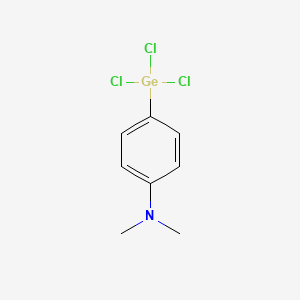

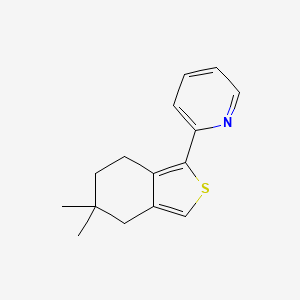
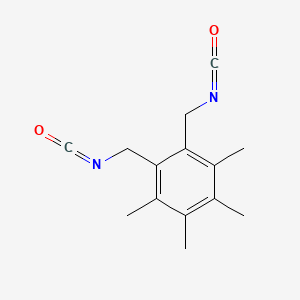

methanone](/img/structure/B14271570.png)
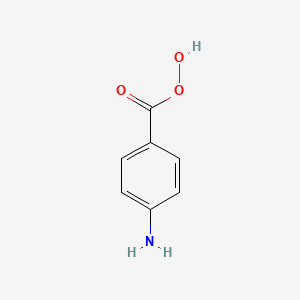
![2,6-Di-tert-butyl-4-[(pentamethylphenyl)methyl]phenol](/img/structure/B14271582.png)
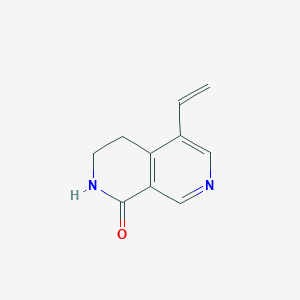
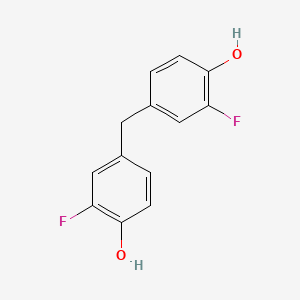
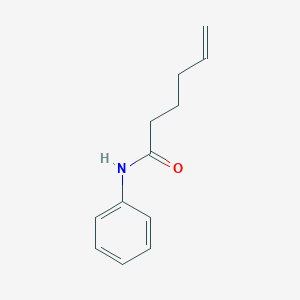
![1-tert-Butyl-4-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14271612.png)
